5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine
Overview
Description
“5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine” is a chemical compound that belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .
Synthesis Analysis
The synthesis of pyrazole compounds, including “5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine”, often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of “5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a cyclopropyl group and a phenyl group .Chemical Reactions Analysis
Pyrazoles, including “5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine”, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Scientific Research Applications
Reactivity and Synthesis Applications
Palladium-catalyzed Arylations
Derivatives of pyrazole, including those with cyclopropyl groups, have been utilized in palladium-catalyzed direct arylations. This synthesis approach allows for the regioselective production of C4-arylated pyrazoles without decomposing the cyclopropyl unit, demonstrating the compound's utility in creating diverse functionalized pyrazoles for further chemical exploration (Sidhom et al., 2018).
Solvent-free Synthesis of Heterocyclic Ketene Aminals
A solvent-free method for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries showcases the versatility of pyrazole derivatives in facilitating environmentally benign and efficient chemical processes (Yu et al., 2013).
Biological Activity
Antimicrobial and Anticancer Activities
Pyrazole derivatives, such as those synthesized from 5-aminopyrazoles, have been evaluated for their antimicrobial and anticancer activities. These compounds display promising results in inhibiting the growth of various microbial strains and cancer cell lines, highlighting their potential as leads for drug discovery (Kaping et al., 2016).
Apoptosis Inducers and Anti-infective Agents
Thiazole clubbed pyrazole derivatives have been explored for their roles as apoptosis inducers and anti-infective agents, demonstrating significant biological activities that could be harnessed for therapeutic purposes (Bansal et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, 5-phenyl-1H-pyrazol-3-amine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The future directions for “5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential biological activities and applications in the synthesis of bioactive chemicals and reactions in various media could also be explored .
properties
IUPAC Name |
5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-10(8-4-2-1-3-5-8)11(14-15-12)9-6-7-9/h1-5,9H,6-7H2,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYSYRPYNFPWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine | |
CAS RN |
1160226-08-3 | |
Record name | 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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